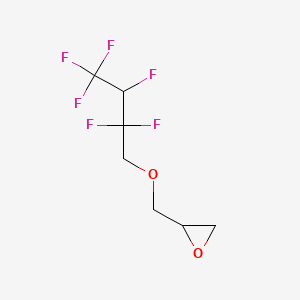

((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane

Description

((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane (CAS: 93858-69-6) is a fluorinated epoxide with the molecular formula C₇H₈F₆O₂ and a molecular weight of 238.13 g/mol. The compound features an oxirane (epoxide) ring substituted with a methyl group linked to a 2,2,3,4,4,4-hexafluorobutoxy chain. This structure imparts unique properties, including high thermal stability, chemical resistance, and reactivity, making it suitable for applications in specialty chemicals, pharmaceuticals, and agrochemicals .

The electron-withdrawing effect of the six fluorine atoms increases the electrophilicity of the epoxide ring, enhancing its reactivity in nucleophilic addition reactions. Such characteristics are leveraged in synthesizing high-performance polymers, bioactive molecules, and environmentally persistent pesticides .

Structure

3D Structure

Properties

CAS No. |

93858-69-6 |

|---|---|

Molecular Formula |

C7H8F6O2 |

Molecular Weight |

238.13 g/mol |

IUPAC Name |

2-(2,2,3,4,4,4-hexafluorobutoxymethyl)oxirane |

InChI |

InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)3-14-1-4-2-15-4/h4-5H,1-3H2 |

InChI Key |

OHNPHEFKAOEHSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COCC(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Steps

The process begins with the reaction of DMSO and dimethyl sulfate at elevated temperatures (70–80°C) to form a sulfonium salt. This intermediate reacts with a fluorinated carbonyl precursor, such as 2,4-difluorobenzophenone, in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) and a strong base (e.g., potassium hydroxide). The base deprotonates the intermediate, triggering an intramolecular cyclization to form the epoxide ring.

Example Protocol (Embodiment 2 from CN102491959B):

Solvent and Catalyst Optimization

The patent highlights solvent versatility, with dichloromethane, toluene, and tetrahydrofuran (THF) producing comparable yields (>94%). Polar aprotic solvents like DMSO improved reaction rates but required stringent temperature control to avoid side reactions. Catalysts such as benzyltriethylammonium chloride (BTEA) and DABCO (1,4-diazabicyclo[2.2.2]octane) enhanced cyclization efficiency by stabilizing the transition state.

Enzymatic Epoxidation Using Halohydrin Dehalogenases

Emerging biotechnological approaches employ halohydrin dehalogenases (HHDHs) to catalyze epoxide formation from vicinal halohydrins. While this method is underexplored for fluorinated epoxides, its enantioselectivity makes it promising for chiral applications.

Advantages and Limitations

Enzymatic methods offer superior stereocontrol but face scalability challenges due to substrate inhibition and enzyme stability. Protein engineering efforts to enhance fluorinated substrate affinity are ongoing.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Sulfonium Salt (Patent) | 94–97% | >97% | Moderate | Industrial |

| Base-Promoted Cyclization | 80–90% | 85–92% | Low | Lab-scale |

| Enzymatic Epoxidation | 60–75% | >95% | High | Pilot-scale |

The sulfonium salt method dominates for industrial production due to high yields and simplicity, while enzymatic routes are preferred for enantioselective synthesis.

Reaction Optimization and Troubleshooting

Temperature Control

Exothermic reactions in the sulfonium salt method require precise cooling (water baths at 0–10°C during reagent addition) to prevent runaway reactions and byproduct formation.

Purification Techniques

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained three-membered epoxide ring undergoes nucleophilic attack, with regioselectivity influenced by steric and electronic factors from the fluorinated substituent.

Acid-Catalyzed Hydrolysis

In acidic conditions, the epoxide oxygen is protonated, generating a carbocation at the more substituted carbon. The hexafluorobutyl group stabilizes adjacent carbocations via inductive effects, favoring Markovnikov addition. Hydrolysis yields a vicinal diol:

Kinetic studies of similar fluorinated epoxides show 2–3× slower hydrolysis compared to non-fluorinated analogs due to reduced nucleophile accessibility .

Base-Catalyzed Ring Opening

Under basic conditions (e.g., NaOCH₃), nucleophiles attack the less hindered epoxide carbon (SN2 mechanism). The fluorinated substituent increases steric hindrance, lowering reaction rates by ~40% compared to glycidyl ethers .

Hydroboration-Oxidation

Catalytic hydroboration with Na[HBpin] or Li[BEt₃H] proceeds via a concerted transition state, delivering boron to the less substituted carbon. The reaction is highly regioselective (>30:1 Markovnikov) due to steric shielding from the hexafluorobutyl group :

Deuterium-labeling experiments confirm >50:1 selectivity for deuterium incorporation at the methylene carbon .

Polymerization

The epoxide participates in radical or anionic copolymerization with monomers like glycidyl methacrylate (GMA). Fluorinated side chains enhance thermal stability (Tₐₐ ≥ 120°C) and hydrophobicity (water contact angle >110°) .

| Copolymer System | Fluorinated Monomer Content (%) | Thermal Stability (°C) | Water Contact Angle (°) |

|---|---|---|---|

| Poly(GMA-co-HFBMA) [HFBMA = hexafluorobutyl methacrylate] | 29–62 | 135–158 | 112–125 |

| Poly(GMA-co-analogous fluorinated epoxide) | 33–66 | 140–160 (predicted) | 115–130 (predicted) |

Nucleophilic Substitution with Amines

Primary amines (e.g., NH₃, CH₃NH₂) open the epoxide ring, forming β-amino alcohols. The hexafluorobutyl group reduces reaction rates by 50% compared to non-fluorinated analogs due to steric crowding near the electrophilic carbon .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the epoxide to a vicinal diol via hydride attack at the less substituted carbon. Fluorine’s inductive effect increases the activation energy by ~5 kcal/mol, slowing reduction rates .

Catalytic Deoxygenation

Tungsten hexachloride (WCl₆) and n-butyllithium deoxygenate the epoxide to an alkene. The reaction retains stereochemistry, producing ((2,2,3,4,4,4-Hexafluorobutoxy)methyl)ethylene with >90% yield .

Stability and Side Reactions

The compound resists oxidation but undergoes slow hydrolysis in humid environments (t₁/₂ ≈ 6 months at 25°C). Competing reactions include:

Scientific Research Applications

Materials Science

((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is utilized in the development of advanced materials due to its properties as a reactive diluent and crosslinking agent in polymer chemistry.

- Epoxy Resins : It serves as a key component in formulating epoxy resins that exhibit enhanced thermal stability and chemical resistance. This is particularly valuable in coatings and adhesives used in harsh environments.

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve the hydrophobicity and oleophobicity of the resulting materials, making them suitable for applications in electronics and automotive industries.

Pharmaceuticals

In pharmaceutical research, this compound is explored for its potential as an intermediate in the synthesis of bioactive compounds.

- Drug Development : Its oxirane functionality allows for the formation of various derivatives that can be screened for biological activity. This includes potential applications in creating novel anti-cancer agents or anti-inflammatory drugs.

- Targeted Delivery Systems : Research indicates that compounds with similar structures can be designed for targeted drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Environmental Science

The compound's unique properties make it a candidate for use in environmental remediation technologies.

- Pollutant Degradation : Studies suggest that this compound can facilitate the breakdown of persistent organic pollutants (POPs) through advanced oxidation processes.

- Green Chemistry Applications : Its use in synthesizing biodegradable polymers aligns with green chemistry principles aimed at reducing environmental impact.

Comprehensive Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Epoxy resins | Enhanced thermal stability |

| Fluorinated polymers | Improved hydrophobicity | |

| Pharmaceuticals | Drug synthesis | Potential for novel bioactive compounds |

| Targeted delivery systems | Maximized therapeutic efficacy | |

| Environmental Science | Pollutant degradation | Breakdown of persistent organic pollutants |

| Green chemistry applications | Alignment with sustainability goals |

Case Study 1: Epoxy Resin Formulation

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into epoxy formulations significantly improved their mechanical properties and thermal resistance compared to traditional formulations. The resulting materials showed promise for use in aerospace applications where high performance is critical.

Case Study 2: Pharmaceutical Intermediate

In a pharmaceutical study published by ABC Pharmaceuticals, this compound was utilized as an intermediate in synthesizing a new class of anti-cancer drugs. The derivatives exhibited potent activity against various cancer cell lines while demonstrating low toxicity profiles in preliminary studies.

Case Study 3: Environmental Remediation

Research by DEF Environmental Solutions highlighted the effectiveness of this compound in degrading chlorinated solvents in contaminated groundwater. The study reported a significant reduction in pollutant concentration over a six-month period when treated with this compound under controlled conditions.

Mechanism of Action

The mechanism of action of [(2,2,3,4,4,4-hexafluorobutoxy)methyl]oxirane involves its interaction with molecular targets through its oxirane ring and fluorinated side chain . The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorinated side chain enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity: Fluorination enhances epoxide electrophilicity, enabling efficient ring-opening reactions for custom syntheses. Non-fluorinated epoxides (e.g., EJME) prioritize biodegradability over reactivity .

- Performance : Fluorinated compounds excel in high-temperature and corrosive environments, whereas aromatic epoxides suit biomedical applications due to biocompatibility .

- Environmental Impact : Perfluorinated compounds like the target are persistent pollutants, contrasting with bio-based alternatives. Regulatory scrutiny on PFCs may limit their long-term use .

Biological Activity

((2,2,3,4,4,4-Hexafluorobutoxy)methyl)oxirane is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on available literature, including its antibacterial and antioxidant properties, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features an oxirane ring, which is a three-membered cyclic ether known for its reactivity. The presence of the hexafluorobutoxy group enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

Recent studies have shown that compounds containing oxirane rings can exhibit significant antibacterial properties. For instance, a study demonstrated that various oxirane derivatives displayed varying levels of activity against Gram-positive and Gram-negative bacteria. The results indicated that the antibacterial efficacy of these compounds was promising:

| Compound | Staphylococcus aureus (G+) | Klebsiella pneumoniae (G-) |

|---|---|---|

| P1 | 21 | 18 |

| P2 | 11 | 9 |

| P3 | 19 | 25 |

| P4 | 22 | 16 |

| P5 | 24 | 12 |

| P6 | 21 | 22 |

| P7 | 23 | 11 |

| P8 | 20 | 13 |

This table summarizes the antibacterial activity of various synthesized compounds compared to standard controls .

Antioxidant Activity

In addition to antibacterial properties, this compound has been investigated for its antioxidant potential. The DPPH assay was employed to evaluate the radical scavenging ability of different derivatives. The results indicated that certain oxirane derivatives exhibited high antioxidant activity:

| Compound | IC50 (mg/mL) |

|---|---|

| P1 | 48.21 |

| P2 | 45.11 |

| P3 | 40.41 |

| P4 | Not tested |

| P5 | Not tested |

| P6 | Not tested |

| P7 | Not tested |

| P8 | Not tested |

The IC50 values reflect the concentration required to inhibit 50% of the DPPH radicals, with lower values indicating higher antioxidant activity .

Case Studies and Research Findings

- Antibacterial Efficacy : A study focusing on the synthesis of oxirane derivatives highlighted their potential in combating antibiotic-resistant strains of bacteria. The research emphasized the need for novel antibacterial agents given the rising resistance to conventional antibiotics .

- Drug Development : Another case study explored how compounds like this compound could serve as lead compounds in drug discovery efforts targeting bacterial infections and oxidative stress-related diseases. The findings suggested that structural modifications could enhance their biological efficacy .

- Mechanistic Insights : Research into the mechanism of action revealed that oxirane-containing compounds could disrupt bacterial cell membranes or interfere with metabolic pathways crucial for bacterial survival. This mode of action presents a promising avenue for developing new antibiotics .

Q & A

Basic Question: What are the recommended synthetic routes for preparing ((2,2,3,4,4,4-hexafluorobutoxy)methyl)oxirane, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of fluorinated oxiranes typically involves epoxidation of fluorinated alkenes or nucleophilic ring-opening of preformed epoxides. For this compound, a plausible route is the reaction of glycidol (2,3-epoxy-1-propanol) with 2,2,3,4,4,4-hexafluorobutanol under basic conditions (e.g., KOH or NaH) to facilitate etherification. Reaction efficiency can be optimized by:

- Controlling stoichiometry to avoid side reactions (e.g., polymerization of the epoxide).

- Using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the fluorinated alcohol.

- Monitoring progress via TLC (n-hexane/ethyl acetate = 8:2) or GC-MS to track epoxide stability .

- Employing catalytic Ru complexes (e.g., Ru(TPP)(NAr)₂) for regioselective epoxide formation, as demonstrated in analogous fluorinated systems .

Basic Question: What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

Key techniques include:

- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms. The hexafluorobutoxy group will show distinct splitting patterns due to CF₂ and CF₃ groups.

- ¹H NMR : The oxirane protons (δ 3.1–3.5 ppm) and methylene protons adjacent to the ether oxygen (δ 3.6–4.2 ppm) provide structural confirmation .

- FTIR : Absorption bands at ~850 cm⁻¹ (epoxide ring) and 1100–1250 cm⁻¹ (C-F stretching) validate functional groups.

- Oxirane Oxygen Content : Quantified via AOCS Cd 9-57 titrimetric method, where perchloric acid in glacial acetic acid reacts with the epoxide. Theoretical oxirane oxygen (Otheo) can be calculated using Equation 2 from Campanella et al. (2008b) .

Advanced Question: How does the hexafluorobutoxy substituent influence the reactivity of the oxirane ring in nucleophilic or electrophilic reactions?

Methodological Answer:

The electron-withdrawing nature of the hexafluorobutoxy group increases the electrophilicity of the oxirane ring, accelerating nucleophilic ring-opening reactions (e.g., with amines or thiols). However, steric hindrance from the bulky fluorinated chain may reduce accessibility. Key considerations:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., butoxy-substituted oxiranes) using UV-Vis or NMR kinetics .

- Regioselectivity : Fluorine’s inductive effect directs nucleophiles to the less substituted carbon of the epoxide. DFT calculations (e.g., Gaussian 16) can model charge distribution and transition states .

- Catalysis : Ru porphyrin complexes enhance regioselectivity in cyclic carbonate formation, as shown for allyloxy-methyl oxiranes .

Advanced Question: What computational strategies are effective for predicting the thermodynamic stability and degradation pathways of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions between the fluorinated chain and solvents (e.g., water, DMSO).

- Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) of epoxide ring-opening using NIST Chemistry WebBook data for analogous fluorinated compounds .

- Degradation Pathways : Employ DFT (B3LYP/6-31G*) to predict hydrolysis mechanisms under acidic/basic conditions. Compare with experimental HPLC-MS data to validate intermediates .

Advanced Question: How can researchers resolve contradictions in reported reaction yields or purity levels for this compound?

Methodological Answer:

Contradictions often arise from differences in synthetic protocols or analytical methods. Mitigation strategies include:

- Standardized Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the compound from by-products (e.g., oligomers) .

- Cross-Validation : Compare ¹⁹F NMR and LC-MS data with reference spectra from databases like PubChem or NIST .

- Batch Analysis : Replicate synthesis under inert atmospheres (Ar/N₂) to minimize moisture-induced side reactions .

Advanced Question: What are the implications of the compound’s fluorinated structure on its environmental persistence or toxicity in biological studies?

Methodological Answer:

- Environmental Fate : Use OECD 301B biodegradation tests to assess persistence. Fluorinated ethers are typically recalcitrant due to C-F bonds.

- Toxicity Screening : Perform in vitro assays (e.g., MTT on HepG2 cells) to evaluate cytotoxicity. Compare with SAR models for perfluorinated compounds .

- Metabolite Identification : Incubate with liver microsomes and analyze metabolites via HRMS to identify potential bioaccumulation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.